molecular formula C11H16O B1617177 2-(1-Methylbutyl)phenol CAS No. 87-26-3

2-(1-Methylbutyl)phenol

Cat. No.: B1617177
CAS No.: 87-26-3
M. Wt: 164.24 g/mol
InChI Key: ROMXEVFSCNLHAB-UHFFFAOYSA-N
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Description

2-(1-Methylbutyl)phenol, also known as 2-sec-Amylphenol, is an organic compound with the molecular formula C11H16O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylbutyl)phenol typically involves the alkylation of phenol with 1-methylbutyl halides under basic conditions. The reaction can be carried out using a Friedel-Crafts alkylation process, where phenol reacts with 1-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions are common for phenols. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro derivatives of this compound.

Scientific Research Applications

2-(1-Methylbutyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylbutyl)phenol involves its interaction with cellular components. As a phenol, it can disrupt cell membranes and denature proteins, leading to its antimicrobial effects. The hydroxyl group in the phenol ring is responsible for its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    Phenol: The simplest phenol, with a hydroxyl group attached directly to a benzene ring.

    2-Methylphenol (o-Cresol): A phenol with a methyl group at the ortho position relative to the hydroxyl group.

    4-Methylphenol (p-Cresol): A phenol with a methyl group at the para position relative to the hydroxyl group.

Uniqueness: 2-(1-Methylbutyl)phenol is unique due to the presence of a 1-methylbutyl group, which imparts distinct chemical and physical properties compared to other phenols

Properties

IUPAC Name

2-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h4-5,7-9,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXEVFSCNLHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041452
Record name 2-(1-Methylbutyl)phenol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87-26-3, 26401-74-1
Record name 2-(1-Methylbutyl)phenol
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Record name 2-(1-Methylbutyl)phenol
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Record name Phenol, 2-sec-pentyl-
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Record name Phenol, 2-(1-methylbutyl)-
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Record name Phenol, 2-sec-pentyl-
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Record name 2-(1-Methylbutyl)phenol
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Record name 2-(1-methylbutyl)phenol
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Record name 2-(1-METHYLBUTYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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